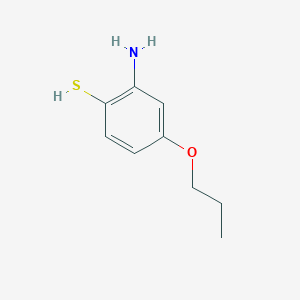
2-Amino-4-propoxybenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-propoxybenzenethiol is an organic compound that belongs to the class of aromatic thiols It consists of a benzene ring substituted with an amino group at the second position, a propoxy group at the fourth position, and a thiol group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-propoxybenzenethiol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-amino-4-nitrophenol with propyl bromide to form 2-amino-4-propoxyphenol. This intermediate is then subjected to thiolation using thiourea and hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as the preparation of intermediates, purification, and final thiolation. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-propoxybenzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-propoxybenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-4-propoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylbenzenethiol: Similar structure but with a methyl group instead of a propoxy group.
2-Amino-4-ethoxybenzenethiol: Similar structure but with an ethoxy group instead of a propoxy group.
2-Amino-4-chlorobenzenethiol: Similar structure but with a chlorine atom instead of a propoxy group.
Uniqueness
2-Amino-4-propoxybenzenethiol is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
544705-48-8 |
|---|---|
Molekularformel |
C9H13NOS |
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
2-amino-4-propoxybenzenethiol |
InChI |
InChI=1S/C9H13NOS/c1-2-5-11-7-3-4-9(12)8(10)6-7/h3-4,6,12H,2,5,10H2,1H3 |
InChI-Schlüssel |
LGVCRUHKMBDQFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1)S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



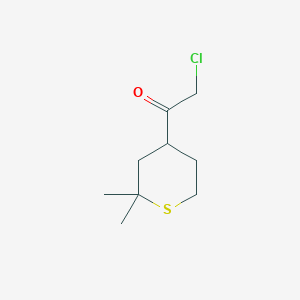
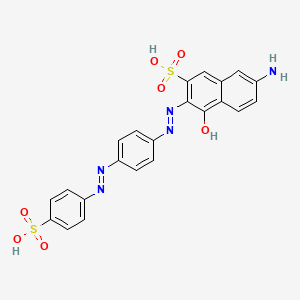
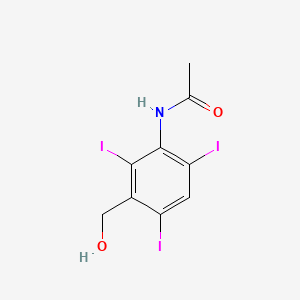
![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
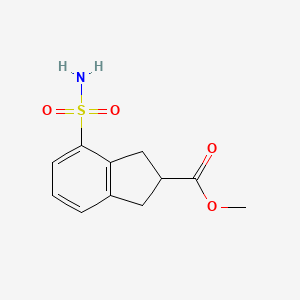
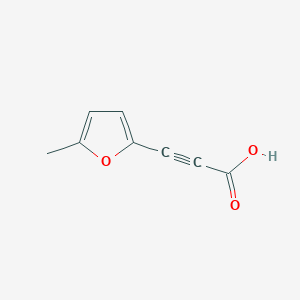
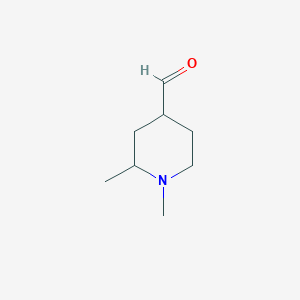

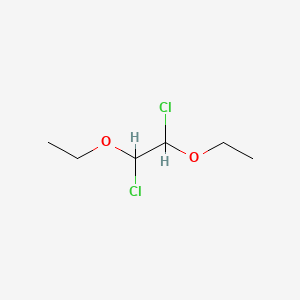
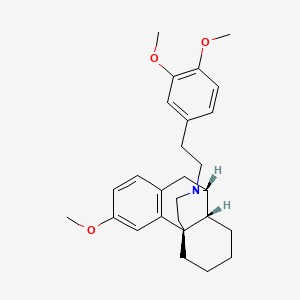
![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
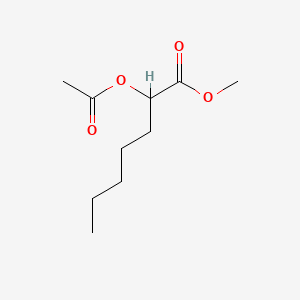
![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)
